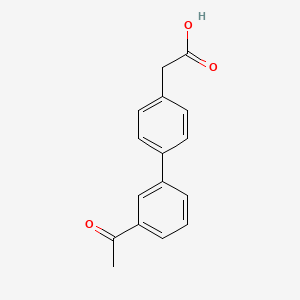

4-biphenyl-3'-acetyl-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(3-acetylphenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11(17)14-3-2-4-15(10-14)13-7-5-12(6-8-13)9-16(18)19/h2-8,10H,9H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTACOSBQBHGOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629610 | |

| Record name | (3'-Acetyl[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-14-0 | |

| Record name | (3'-Acetyl[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Biphenylacetic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 4-biphenylacetic acid, a prominent non-steroidal anti-inflammatory drug (NSAID) and the active metabolite of fenbufen.[1][2] While the initial inquiry sought information on 4-biphenyl-3'-acetyl-acetic acid, a thorough search of scientific literature and chemical databases revealed a lack of available data for this specific compound. Consequently, this guide has been redirected to focus on the well-characterized and structurally related molecule, 4-biphenylacetic acid, to provide a valuable and data-rich resource for the scientific community. This document delves into the foundational chemical and physical characteristics of 4-biphenylacetic acid, outlines detailed experimental protocols for their determination, and presents the data in a clear, accessible format to support research and development endeavors.

Introduction and Chemical Identity

4-Biphenylacetic acid, also known as Felbinac, is a carboxylic acid derivative of biphenyl.[2][3] Its structure consists of a biphenyl backbone with an acetic acid moiety attached at the 4-position of one of the phenyl rings. This structural arrangement is crucial to its pharmacological activity, which primarily involves the inhibition of prostaglandin synthesis.[1] Understanding its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and the design of novel derivatives with enhanced therapeutic efficacy.

Table 1: Chemical Identity of 4-Biphenylacetic Acid

| Identifier | Value | Source |

| IUPAC Name | [1,1'-Biphenyl]-4-acetic acid | [1] |

| Synonyms | Felbinac, p-Biphenylacetic Acid, CL-83544 | [1][2] |

| CAS Number | 5728-52-9 | [3][4] |

| Molecular Formula | C₁₄H₁₂O₂ | [4] |

| Molecular Weight | 212.24 g/mol | [4] |

| Chemical Structure | ||

| SMILES String | OC(=O)Cc1ccc(cc1)-c2ccccc2 | [4] |

| InChI Key | QRZAKQDHEVVFRX-UHFFFAOYSA-N | [4] |

Core Physicochemical Properties

The therapeutic performance and formulation of a drug substance are intrinsically linked to its physicochemical properties. This section details the key parameters for 4-biphenylacetic acid.

Table 2: Summary of Physicochemical Properties of 4-Biphenylacetic Acid

| Property | Value | Experimental Conditions | Source |

| Melting Point | 159-160 °C | (lit.) | [2][4] |

| Boiling Point | 312.08 °C | (rough estimate) | [2] |

| Solubility | DMSO: soluble 50 mg/mL, clear, colorless to yellow | - | [4] |

| pKa | 4.29 ± 0.10 | (Predicted) | |

| Appearance | Off-white powder | - | [2] |

Melting Point: A Critical Parameter for Purity and Stability

The melting point is a fundamental property that provides an indication of the purity of a crystalline solid. A sharp melting range, as observed for 4-biphenylacetic acid at 159-160 °C, is indicative of a high degree of purity.[2][4] This thermal characteristic is critical for manufacturing processes such as milling and granulation, as well as for assessing the physical stability of the drug substance under various storage conditions.

A standardized and widely accepted method for determining the melting point is the capillary melting point technique.

Objective: To accurately determine the melting range of a solid crystalline sample of 4-biphenylacetic acid.

Materials:

-

4-Biphenylacetic acid sample (finely powdered and dried)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP series)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the finely powdered 4-biphenylacetic acid is introduced into the open end of a capillary tube to a height of 2-3 mm. The sample is packed down by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating Rate: A rapid heating rate is initially used to approach the expected melting point. The heating rate is then reduced to 1-2 °C per minute approximately 10-15 °C below the anticipated melting point. This slow rate is crucial for accurate determination.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. The range between these two temperatures is the melting range.

-

Replicates: The measurement is performed in triplicate to ensure reproducibility.

Self-Validation: The accuracy of the apparatus should be periodically verified using certified melting point standards (e.g., caffeine, vanillin). The narrow melting range of the sample itself serves as an internal indicator of purity.

Solubility Profile: Guiding Formulation Strategies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. 4-Biphenylacetic acid is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents like dimethyl sulfoxide (DMSO).[4] This solubility profile is a key consideration for the development of both oral and topical dosage forms.

Experimental Workflow for Solubility Determination

The equilibrium solubility of 4-biphenylacetic acid can be determined using the shake-flask method, which is considered the gold standard.

Caption: Synthetic Scheme for 4-Biphenylacetic Acid.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of 4-biphenylacetic acid.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the biphenyl rings, typically in the range of 7.2-7.8 ppm. A singlet corresponding to the methylene (-CH₂-) protons adjacent to the carboxylic acid group would appear around 3.6 ppm. The acidic proton of the carboxyl group would likely be a broad singlet at a higher chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display signals for the aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid (typically >170 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum would show a strong, broad absorption band for the O-H stretch of the carboxylic acid dimer around 2500-3300 cm⁻¹. A sharp, strong absorption for the C=O stretch of the carbonyl group would be present around 1700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 4-biphenylacetic acid (212.24 g/mol ).

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of 4-biphenylacetic acid. By consolidating available data and presenting standardized experimental protocols, this document serves as a valuable resource for scientists and researchers in the fields of medicinal chemistry, pharmacology, and pharmaceutical development. A thorough understanding of these properties is fundamental to the rational design of drug delivery systems and the successful advancement of new chemical entities.

References

-

PubChem. 4-Acetylbiphenyl. [Link]

Sources

Synthesis pathways for 4-biphenyl-3'-acetyl-acetic acid.

An In-Depth Technical Guide to the Synthesis of 4-Biphenyl-3'-acetyl-acetic Acid and its Ethyl Ester

This guide provides a comprehensive overview of a robust synthetic pathway for this compound, a β-keto acid derivative of the biphenyl scaffold. Given the inherent instability and propensity for decarboxylation of β-keto acids, this document focuses on the synthesis of its more stable precursor, ethyl 4-biphenyl-3'-acetyl-acetate. The biphenyl moiety is a significant pharmacophore in drug discovery, and its functionalization with a β-keto ester group opens avenues for further molecular elaboration.[1]

The nomenclature "this compound" suggests a derivative of acetoacetic acid. The most precise IUPAC name for this target molecule is 3-(3'-acetyl-[1,1'-biphenyl]-4-yl)-3-oxopropanoic acid . This guide details a logical and efficient synthesis, grounded in established, high-yield chemical transformations.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target β-keto ester, ethyl 3-(3'-acetyl-[1,1'-biphenyl]-4-yl)-3-oxopropanoate, reveals a strategic disconnection at the carbon-carbon bond formed during a Claisen condensation. This approach identifies a key biphenyl precursor, which can be constructed using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This two-stage strategy is efficient and utilizes commercially available or readily accessible starting materials.

Caption: Retrosynthetic pathway for the target β-keto ester.

Synthesis of Key Precursor: Ethyl 3'-acetyl-[1,1'-biphenyl]-4-carboxylate via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[2][3] It is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and high yields.[3] In this pivotal step, we couple a commercially available aryl bromide with an arylboronic acid to construct the functionalized biphenyl backbone.

Reaction Principle

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the biphenyl product and regenerate the catalyst.[2]

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Experimental Protocol

This protocol is adapted from a similar synthesis of a substituted biphenyl carboxylic acid.[4]

-

Reaction Setup: To a round-bottom flask, add (3-acetylphenyl)boronic acid (1.2 mmol), ethyl 4-bromobenzoate (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.04 mmol).

-

Solvent and Base Addition: Add acetonitrile (20 mL) and a 2M aqueous solution of sodium carbonate (10 mL).

-

Inert Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen, for 10-15 minutes.

-

Reaction Conditions: Heat the mixture to reflux (approximately 90°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 18-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dilute the remaining aqueous layer with water (30 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: Filter to remove the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure ethyl 3'-acetyl-[1,1'-biphenyl]-4-carboxylate.

Core Synthesis: Claisen Condensation to Form the β-Keto Ester

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to produce a β-keto ester.[5][6] For this synthesis, a mixed Claisen condensation is employed, where the custom-synthesized biphenyl ester acts as the electrophilic acceptor and ethyl acetate serves as the nucleophilic donor after being deprotonated by a strong base.[7]

Reaction Mechanism

The reaction is initiated by the formation of an ester enolate from ethyl acetate. This enolate then attacks the carbonyl carbon of the biphenyl ester. The resulting tetrahedral intermediate subsequently eliminates an alkoxide ion to form the β-keto ester.[8] A stoichiometric amount of base is required, as the final step involves the deprotonation of the product, which drives the reaction to completion.[8][9]

Caption: Key steps of the Claisen condensation mechanism.

Experimental Protocol

This procedure is based on the standard synthesis of ethyl benzoylacetate.[10]

-

Base Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere.

-

Reagent Addition:

-

Add an excess of ethyl acetate (3-4 equivalents) to the sodium ethoxide solution.

-

Slowly add a solution of ethyl 3'-acetyl-[1,1'-biphenyl]-4-carboxylate (1.0 equivalent) in a small amount of absolute ethanol via the addition funnel.

-

-

Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. The formation of a solid precipitate may be observed.

-

Work-up:

-

Cool the mixture to room temperature and then in an ice bath.

-

Carefully acidify the reaction mixture by the slow addition of dilute sulfuric acid or acetic acid until the solution is acidic (pH ~5-6).

-

Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude ethyl 3-(3'-acetyl-[1,1'-biphenyl]-4-yl)-3-oxopropanoate can be purified by vacuum distillation or column chromatography.

Synthesis of this compound (Optional)

The target β-keto acid can be obtained through the hydrolysis of the corresponding ethyl ester. It is crucial to note that β-keto acids are susceptible to decarboxylation upon heating, which can lead to the formation of a methyl ketone.

Experimental Protocol: Saponification

-

Hydrolysis: Dissolve the purified β-keto ester in ethanol and add an aqueous solution of sodium hydroxide (1.1 equivalents).

-

Stirring: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with cold, dilute hydrochloric acid to precipitate the carboxylic acid.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum at a low temperature to minimize decarboxylation.

Data Summary and Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

| Technique | Expected Observations for Ethyl 3-(3'-acetyl-[1,1'-biphenyl]-4-yl)-3-oxopropanoate |

| ¹H NMR | Signals corresponding to aromatic protons of the biphenyl system, a singlet for the acetyl methyl group, a singlet for the α-methylene protons (note: keto-enol tautomerism may be observed), and signals for the two ethyl ester groups. |

| ¹³C NMR | Resonances for the two ester carbonyls, the ketone carbonyl, aromatic carbons, and aliphatic carbons of the ethyl and acetyl groups. |

| IR Spectroscopy | Strong absorption bands for the C=O stretching of the ketone (~1685 cm⁻¹) and the two ester groups (~1720-1740 cm⁻¹). |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the product. |

| Reaction Stage | Key Reagents | Typical Yield |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 75-90% |

| Claisen Condensation | NaOEt, Ethyl Acetate | 60-80% |

References

- BenchChem. (n.d.). An In-depth Technical Guide to 3-Oxo-3-phenylpropanoic Acid Derivatives and Analogs for Drug Development Professionals.

- Mathew, S., et al. (n.d.).

- Royal Society of Chemistry. (2021).

- ResearchG

- Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society.

- JoVE. (2025).

- ResearchGate. (n.d.).

- Semantic Scholar. (2006).

- Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).

- Ahmed, M. B. (n.d.).

- Royal Society of Chemistry. (n.d.).

- ChemicalBook. (n.d.). 2'-ACETYL[1,1'-BIPHENYL]-4-CARBOXYLIC ACID synthesis.

- Google Patents. (n.d.).

- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

- Chemistry LibreTexts. (2024). 23.

- PrepChem.com. (n.d.).

- ChemicalBook. (2023). 4'-ACETYL-BIPHENYL-4-CARBOXYLIC ACID.

- ResearchGate. (2025). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.

- PubMed. (2024).

- FooDB. (2010). Showing Compound 2-Oxo-3-phenylpropanoic acid.

- JEOL USA Inc. (n.d.).

- OpenStax. (2023). 23.

-

Royal Society of Chemistry. (n.d.). .

- MDPI. (n.d.).

- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.

- ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.

- OpenStax. (n.d.). 23.

- ACS Publications. (n.d.).

- Arora, K. (n.d.).

- Save My Exams. (2024). Friedel-Crafts Acylation - A Level Chemistry Revision Notes.

- National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling).

- University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.

- Google Patents. (n.d.). CN102432457A - Synthetic method of biphenylacetic acid.

- Organic Syntheses. (2019).

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2'-ACETYL[1,1'-BIPHENYL]-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 9. jove.com [jove.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-([1,1'-biphenyl]-4-yl)-3-oxopropanoic Acid

A Note on Nomenclature: The query "4-biphenyl-3'-acetyl-acetic acid" does not conform to standard IUPAC nomenclature, leading to ambiguity. Based on chemical structure principles, this guide focuses on the most plausible interpretation: a β-keto acid derivative of biphenyl. The formal IUPAC name for this compound is 3-([1,1'-biphenyl]-4-yl)-3-oxopropanoic acid . Another potential, though less likely, interpretation is 2-(3'-acetyl-[1,1'-biphenyl]-3-yl)acetic acid, which has the CAS Number 886363-13-9.[1] The primary subject of this guide, 3-([1,1'-biphenyl]-4-yl)-3-oxopropanoic acid, is associated with the CAS Number 886363-14-0 .

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the chemical identity, synthesis, analysis, and potential applications of 3-([1,1'-biphenyl]-4-yl)-3-oxopropanoic acid.

Chemical Identity and Properties

IUPAC Name: 3-([1,1'-biphenyl]-4-yl)-3-oxopropanoic acid

CAS Number: 886363-14-0

Molecular Formula: C₁₆H₁₄O₃

Molecular Weight: 254.28 g/mol

Structural Overview

3-([1,1'-biphenyl]-4-yl)-3-oxopropanoic acid is a β-keto acid featuring a biphenyl moiety. The biphenyl group, consisting of two connected phenyl rings, is a key structural motif in many pharmacologically active compounds, contributing to their therapeutic efficacy.[2][3] The presence of the β-keto acid functionality makes this molecule an interesting candidate for various chemical transformations and a potential building block in medicinal chemistry.

| Property | Value | Source |

| IUPAC Name | 3-([1,1'-biphenyl]-4-yl)-3-oxopropanoic acid | N/A |

| CAS Number | 886363-14-0 | |

| Molecular Formula | C₁₆H₁₄O₃ | |

| Molecular Weight | 254.28 g/mol | Calculated |

Synthesis and Methodologies

The synthesis of biphenyl derivatives often involves cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method for forming the carbon-carbon bond between the two phenyl rings.[2] For the synthesis of the target molecule, a plausible route would involve the preparation of a suitable biphenyl precursor followed by the introduction of the 3-oxopropanoic acid side chain.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the molecule at the C-C bond between the biphenyl group and the keto-acid side chain. This suggests a Friedel-Crafts acylation of biphenyl with a suitable three-carbon acylating agent.

Caption: Retrosynthetic analysis for 3-([1,1'-biphenyl]-4-yl)-3-oxopropanoic acid.

Illustrative Synthetic Protocol: Friedel-Crafts Acylation

A common method for synthesizing similar structures, such as 3-(4-Biphenylcarbonyl)propionic acid, involves the Friedel-Crafts acylation of biphenyl with an acid anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4] A similar approach can be envisioned for the synthesis of 3-([1,1'-biphenyl]-4-yl)-3-oxopropanoic acid using a derivative of malonic acid.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve biphenyl in a suitable solvent such as nitrobenzene or dichloromethane.

-

Catalyst Addition: Cool the solution in an ice bath and slowly add aluminum chloride (AlCl₃) portion-wise while maintaining a low temperature.

-

Acylating Agent Addition: Prepare a solution of a suitable malonic acid derivative (e.g., Meldrum's acid or a mono-acid chloride of malonic acid) and add it dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours to days, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: If a non-aqueous solvent was used, separate the organic layer. If a solvent like nitrobenzene was used, it can be removed by steam distillation.[4] Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Development

Biphenyl derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, anti-hypertensive, and anti-cancer properties.[2][5] The biphenyl scaffold is present in numerous marketed drugs.[3]

Role as a Pharmacophore

The biphenyl moiety can interact with various biological targets, and its substitution pattern can be fine-tuned to optimize potency and pharmacokinetic properties.[3] 3-([1,1'-biphenyl]-4-yl)-3-oxopropanoic acid can serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, its ethyl ester, ethyl 3-(4-biphenyl)-3-oxopropanoate, is used as a building block for synthesizing biologically active compounds.[6]

Potential Therapeutic Areas

-

Anti-inflammatory Agents: The structural similarity to known anti-inflammatory drugs containing the biphenyl motif suggests potential in this area.

-

Anticancer Agents: Biphenyl carboxylic acids have been synthesized and shown to possess in vitro anticancer activity.[7]

-

Antibacterial Agents: Recent research has highlighted the potential of biphenyl derivatives as antibacterial agents against multidrug-resistant pathogens.[8]

Caption: Potential therapeutic applications stemming from the core structure.

Analytical Considerations for a β-Keto Acid

β-Keto acids are notoriously unstable and prone to decarboxylation, especially when heated, which presents a significant analytical challenge.[9][10] This instability can lead to an underestimation of their concentration if not handled properly.

Mechanism of Decarboxylation

The decarboxylation of β-keto acids proceeds through a cyclic, six-membered transition state, leading to the formation of an enol intermediate that tautomerizes to a more stable ketone.[9][10]

Caption: The mechanism of β-keto acid decarboxylation.

Recommended Analytical Protocol: GC-MS with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of small molecules. However, due to the low volatility and thermal instability of β-keto acids, direct analysis is not feasible. A derivatization step is essential to increase volatility and prevent decarboxylation.[9]

Step-by-Step Protocol:

-

Sample Preparation (Extraction):

-

Use a protein precipitation and liquid-liquid extraction method with pre-chilled solvents (e.g., methanol and chloroform) to minimize degradation.[9]

-

Perform all steps on ice to maintain a low temperature.

-

After extraction, evaporate the solvent under a gentle stream of nitrogen.

-

-

Derivatization:

-

Methoximation: Add methoxyamine hydrochloride solution to the dried extract to protect the ketone group. Incubate at 60°C.

-

Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to derivatize the carboxylic acid group. Incubate at 60°C.[9]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a high-quality, deactivated GC column to prevent interactions with the analyte.[9]

-

Develop a suitable temperature program to achieve good separation of the derivatized analyte from other components.

-

Conclusion

3-([1,1'-biphenyl]-4-yl)-3-oxopropanoic acid is a valuable chemical entity with significant potential in drug discovery and as a synthetic intermediate. Its biphenyl core is a well-established pharmacophore, suggesting a range of possible biological activities. However, its inherent instability as a β-keto acid requires careful handling and specialized analytical techniques to ensure accurate characterization and quantification. This guide provides a foundational understanding for researchers to explore the chemistry and potential applications of this promising compound.

References

- This compound | 886363-14-0. (n.d.). Sigma-Aldrich.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). National Institutes of Health.

- Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Biphenyl Derivatives: Breakthrough Discoveries in 2025 Powering Market Growth. (2025). LinkedIn.

- Ethyl 3-(4-biphenyl)-3-oxopropanoate. (n.d.). Chem-Impex.

- Biological deeds of Biphenyl derivatives - A short Review. (n.d.). IJSDR.

- Preventing decarboxylation of beta-keto acids during analysis. (n.d.). BenchChem.

- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). ResearchGate.

- 3'-Acetyl-biphenyl-3-acetic acid. (n.d.). Advanced ChemBlocks.

- Preparation of 3-(4-Biphenylcarbonyl)propionic acid. (n.d.). PrepChem.com.

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.

- Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. (2023). JoVE.

Sources

- 1. 3'-Acetyl-biphenyl-3-acetic acid 95% | CAS: 886363-13-9 | AChemBlock [achemblock.com]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. prepchem.com [prepchem.com]

- 5. ijsdr.org [ijsdr.org]

- 6. chemimpex.com [chemimpex.com]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. Biphenyl Derivatives: Breakthrough Discoveries in 2025 Powering Market Growth [24chemicalresearch.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]

Spectroscopic Characterization of 4-biphenyl-3'-acetyl-acetic acid: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The unequivocal structural confirmation of active pharmaceutical ingredients (APIs) and novel chemical entities is a cornerstone of drug development and chemical research. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for 4-biphenyl-3'-acetyl-acetic acid, a molecule featuring a biphenyl core with carboxylic acid and ketone functionalities. In the absence of published experimental spectra for this specific compound, this whitepaper leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral characteristics. Detailed, field-proven protocols for data acquisition are provided, alongside a thorough interpretation of the predicted data, establishing a powerful framework for the characterization of this molecule and structurally related compounds.

Molecular Structure and Spectroscopic Blueprint

This compound is a bifunctional molecule built upon a biphenyl scaffold. The substitution pattern—an acetic acid group at the 4-position and an acetyl group at the 3'-position—creates a distinct electronic and structural environment. Each functional group and structural motif will produce a characteristic signature in its respective spectrum, and their interplay allows for a complete structural elucidation.

The primary objective of spectroscopic analysis is to verify the connectivity and chemical environment of every atom in the molecule. This guide will systematically deconstruct the predicted data from ¹H NMR, ¹³C NMR, IR, and MS to build an unassailable structural proof.

Molecular Structure:

Caption: Structure of this compound.

Proton (¹H) NMR Spectroscopy Analysis

Proton NMR provides the most detailed information regarding the number of distinct proton environments, their neighboring protons (connectivity), and their relative quantities.

Expertise in Action: Experimental Protocol

Trustworthy data begins with a robust experimental setup. The following protocol is designed for high-resolution data acquisition on a standard 400 MHz or 500 MHz spectrometer.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar carboxylic acid and prevent the exchange of the acidic -OH proton, allowing for its observation. Tetramethylsilane (TMS) should be added as an internal standard (0 ppm).

-

Instrumentation Setup:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, aiming for a narrow half-height width of the TMS peak (<0.5 Hz).

-

-

Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Key Parameters: Use a 30-degree pulse angle, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds to ensure proper signal relaxation for quantitative analysis. Co-add 16 scans for a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, automatic phase correction, and baseline correction. Integrate all signals and reference the TMS peak to 0.00 ppm.

Predicted ¹H NMR Spectrum and Interpretation

The asymmetry of the molecule means all nine aromatic protons are expected to be chemically distinct, though some may overlap.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Singlet, broad | 1H | -COOH | Carboxylic acid protons are highly deshielded and often broad. Observable in DMSO-d₆. |

| ~8.1-7.4 | Multiplet | 9H | Ar-H | Aromatic protons. The protons ortho to the acetyl group will be the most deshielded (~8.0 ppm). Protons on the phenylacetic acid ring will be influenced by the electron-donating alkyl group and the other ring. Data for 4-biphenylacetic acid shows aromatic signals between 7.3-7.7 ppm[1]. The acetyl group on the other ring will extend this range. |

| ~3.7 | Singlet | 2H | -CH₂- | Methylene protons adjacent to both an aromatic ring and a carboxylic acid. The signal is a singlet as there are no adjacent protons. 4-Biphenylacetic acid shows this peak at 3.63 ppm[1]. |

| ~2.6 | Singlet | 3H | -C(O)CH₃ | Methyl protons of the acetyl group are deshielded by the adjacent carbonyl. This is a characteristic singlet. Data for 4-acetylbiphenyl shows this peak around 2.6 ppm[2]. |

Carbon-13 (¹³C) NMR Spectroscopy Analysis

¹³C NMR spectroscopy identifies all unique carbon environments in the molecule, providing a "carbon skeleton" map.

Expertise in Action: Experimental Protocol

Step-by-Step Methodology:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Acquisition:

-

Acquire a standard proton-decoupled ¹³C spectrum. This simplifies the spectrum by collapsing all C-H coupling, resulting in a single peak for each unique carbon.

-

Key Parameters: Utilize a wider spectral width (~220 ppm). A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) are necessary due to the low natural abundance of ¹³C and the long relaxation times of quaternary carbons.

-

-

Data Processing: Process the data similarly to the proton spectrum. Reference the solvent peak (DMSO-d₆ at 39.52 ppm) to calibrate the chemical shift axis.

Predicted ¹³C NMR Spectrum and Interpretation

The molecule is expected to show 16 distinct carbon signals.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~197 | C =O (Ketone) | Ketone carbonyl carbons are highly deshielded and appear in this characteristic region. |

| ~172 | C =O (Acid) | Carboxylic acid carbonyls are also deshielded but typically appear slightly upfield from ketones. |

| ~142-135 | Ar-C (Quaternary) | The four quaternary carbons of the biphenyl system (C1, C4, C1', C3') will be in this range, their exact shifts determined by substitution. |

| ~130-126 | Ar-C H | The nine CH carbons of the aromatic rings. Their shifts are subtly influenced by their position relative to the substituents. |

| ~40 | -CH₂- | The aliphatic methylene carbon, shielded relative to the aromatic and carbonyl carbons. |

| ~27 | -CH₃ | The methyl carbon of the acetyl group, typically appearing in the aliphatic region. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise in Action: Experimental Protocol

Step-by-Step Methodology:

-

Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is the most convenient method. Place a small amount of the dry, solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

-

Collect the sample spectrum over a range of 4000–400 cm⁻¹. Co-add 16 or 32 scans at a resolution of 4 cm⁻¹ for a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Predicted IR Spectrum and Interpretation

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300–2500 (very broad) | O–H stretch | Carboxylic Acid | The characteristic, extremely broad absorption is due to strong hydrogen bonding between acid molecules.[3] |

| ~3100–3000 | C–H stretch | Aromatic | Stretching of sp² C-H bonds on the biphenyl rings.[3] |

| ~2960–2850 | C–H stretch | Aliphatic | Stretching of sp³ C-H bonds of the methylene (-CH₂-) and methyl (-CH₃) groups.[4] |

| ~1710 | C=O stretch | Carboxylic Acid | A very strong and sharp absorption. Conjugation with the aromatic ring may shift it slightly.[5] |

| ~1685 | C=O stretch | Ketone | Also a very strong and sharp absorption. Its position is influenced by conjugation with the aromatic ring.[5] |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene rings. |

| ~1300 | C–O stretch | Carboxylic Acid | Stretching of the carbon-oxygen single bond. |

| ~920 (broad) | O–H bend | Carboxylic Acid | Out-of-plane bend associated with the hydrogen-bonded dimer. |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns.

Expertise in Action: Experimental Protocol

Electrospray ionization (ESI) is well-suited for this polar, acidic molecule and is commonly coupled with high-resolution mass analyzers like TOF (Time-of-Flight) or Orbitrap.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Analysis Conditions:

-

Ionization Mode: Negative ion mode (ESI-) is ideal, as the carboxylic acid will readily deprotonate to form the [M-H]⁻ ion.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50–500).

-

High-Resolution MS: Acquire data on a high-resolution instrument to obtain an accurate mass measurement. This allows for the determination of the elemental formula, a critical step in confirming the identity of a new compound.

-

Tandem MS (MS/MS): Isolate the [M-H]⁻ precursor ion and subject it to collision-induced dissociation (CID) to induce fragmentation. This provides data on the molecule's connectivity.

-

Predicted Mass Spectrum and Fragmentation

The molecular formula is C₁₆H₁₄O₃, giving a molecular weight of 254.28 g/mol .

-

Parent Ion: In ESI- mode, the primary ion observed will be the deprotonated molecule, [M-H]⁻, at m/z 253.0865 . High-resolution MS can confirm this exact mass.

-

Key Fragmentation Pathways: Fragmentation reactions in mass spectrometry, such as alpha-cleavage and McLafferty rearrangements, are well-documented and provide structural information.[6][7] The fragmentation of the [M-H]⁻ ion will likely proceed via characteristic losses:

-

Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a fragment at m/z 209 .

-

Loss of CH₃ radical (15 Da) followed by CO (28 Da): Cleavage of the acetyl group is another primary pathway.

-

Benzylic Cleavage: Cleavage of the bond between the methylene group and the carboxylic acid group can lead to the loss of the -COOH radical (45 Da).

-

Caption: Predicted major fragmentation pathways for [M-H]⁻ of this compound.

Integrated Spectroscopic Confirmation

No single technique provides the complete structural picture. The power of this multi-faceted approach lies in the integration of all data points:

-

MS confirms the molecular formula (C₁₆H₁₄O₃).

-

IR confirms the presence of the key functional groups: a carboxylic acid (broad O-H, C=O at ~1710 cm⁻¹) and a ketone (C=O at ~1685 cm⁻¹).

-

¹³C NMR confirms the carbon skeleton: 16 unique carbons, including two distinct carbonyls, nine aromatic CHs, four quaternary aromatic carbons, one CH₂, and one CH₃.

-

¹H NMR provides the final, detailed proof of connectivity. It confirms the number of protons in each environment (integration) and their spatial relationships (multiplicity), perfectly matching the proposed structure.

Together, these predicted spectra form a unique and comprehensive fingerprint. When experimental data is acquired, it can be cross-validated against this guide to provide an authoritative and trustworthy confirmation of the structure of this compound.

References

-

Arora, S., et al. (2011). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 23(3), 1041-1044. [Link]

-

Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(17), 2707-2710. [Link]

-

Filo. (n.d.). Predict the 1H NMR spectrum of the 4 acetylbiphenyl product using a table. Retrieved January 17, 2026, from [Link]

-

Weiler, L. (1972). Mass Spectra of β-Keto Esters. ResearchGate. [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-Acetylbiphenyl. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Cheng, J., & Gross, M. L. (2000). Fragmentation mechanisms of oxofatty acids via high-energy collisional activation. Journal of the American Society for Mass Spectrometry, 11(1), 61–71. [Link]

-

University of British Columbia. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. [Link]

-

Wade, L.G. (2003). The features of IR spectrum. In Organic Chemistry, 5th ed. Pearson Education Inc. [Link]

-

Chegg.com. (2018). Solved 4. Predict the 1H NMR spectrum of the. [Link]

-

PubChemLite. (n.d.). [1,1'-biphenyl]-4-acetic acid, 3'-bromo-4'-.... Retrieved January 17, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

SpectraBase. (n.d.). 4-Acetylbiphenyl - Optional[1H NMR] - Chemical Shifts. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN102432457A - Synthetic method of biphenylacetic acid.

-

Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. Retrieved January 17, 2026, from [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

Sources

- 1. 4-Biphenylacetic acid(5728-52-9) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

The Biphenyl Scaffold: A Privileged Structure in Modulating Biological Systems

A Senior Application Scientist's In-depth Technical Guide to the Mechanisms of Action of Biphenyl Compounds for Researchers, Scientists, and Drug Development Professionals

The biphenyl moiety, characterized by two interconnected phenyl rings, represents a cornerstone in medicinal chemistry and drug discovery. Its structural rigidity, coupled with the potential for diverse functionalization, allows for precise interactions with a multitude of biological targets. This guide provides a comprehensive exploration of the multifaceted mechanisms of action of biphenyl compounds, offering insights into their therapeutic potential and the experimental methodologies used to elucidate their biological effects.

Part 1: The Anticancer Potential of Biphenyl Derivatives: A Multi-pronged Attack on Malignancy

Biphenyl-based compounds have emerged as a significant class of anticancer agents, exhibiting efficacy against a wide array of human cancers. Their mechanisms of action are diverse and often interconnected, primarily revolving around the induction of programmed cell death (apoptosis) and the disruption of cell cycle progression.[1]

Induction of Apoptosis: Orchestrating Cellular Demise

A primary mechanism by which biphenyl compounds exert their anticancer effects is through the induction of apoptosis. This programmed cell death is a crucial process for eliminating damaged or cancerous cells and can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Evidence suggests that biphenyl derivatives can trigger both of these cascades.[1]

The intrinsic pathway is often initiated by cellular stress, leading to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis. The Bcl-2 family of proteins, comprising both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, are critical regulators of this process. Several biphenyl compounds have been shown to modulate the expression of these proteins, tipping the balance in favor of apoptosis.[1]

The extrinsic pathway is activated by the binding of extracellular ligands to death receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of initiator caspases.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry: This is a widely used method to detect and quantify apoptosis.[2][3] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.

Step-by-Step Methodology: Annexin V/PI Staining [2][3][4]

-

Cell Preparation:

-

Induce apoptosis in your target cell line by treating with the biphenyl compound of interest at various concentrations and for different time points. Include both positive (e.g., treated with a known apoptosis inducer like staurosporine) and negative (vehicle-treated) controls.[2]

-

Harvest cells, including any floating cells in the supernatant, by gentle trypsinization or scraping.

-

Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.[2]

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of PI solution (50 µg/mL).[2]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

Western Blot Analysis of Apoptosis-Related Proteins: This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[5][6] Cleavage of pro-caspases into their active forms and changes in the ratio of pro- to anti-apoptotic Bcl-2 proteins are hallmarks of apoptosis.

Detailed Protocol: Western Blotting for Apoptotic Markers [5][7]

-

Protein Extraction:

-

After treatment with the biphenyl compound, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

-

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, many biphenyl compounds can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, most commonly the G2/M phase.[1][8] The transition from the G2 phase to mitosis is a critical regulatory point, and its disruption prevents cell division and can ultimately lead to apoptosis. This G2/M arrest is often mediated by the inhibition of key regulatory proteins like Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1).[1]

Propidium Iodide (PI) Staining and Flow Cytometry: This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9][10][11][12][13] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.

Step-by-Step Methodology: Cell Cycle Analysis with PI [9][13]

-

Cell Preparation and Fixation:

-

Staining:

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to eliminate staining of double-stranded RNA.[13]

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

The fluorescence intensity of PI is directly proportional to the DNA content. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.

-

Disruption of Microtubule Dynamics

A well-established anticancer strategy is the disruption of microtubule dynamics. Microtubules are essential for the formation of the mitotic spindle during cell division. Several biphenyl derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[14]

In Vitro Tubulin Polymerization Assay: This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The polymerization process can be monitored by measuring the increase in turbidity (light scattering) at 340 nm.[15][16][17]

Detailed Protocol: Tubulin Polymerization Assay [16][17]

-

Reagent Preparation:

-

Reconstitute purified tubulin protein in a suitable buffer (e.g., G-PEM buffer containing GTP).

-

Prepare serial dilutions of the biphenyl compound in the same buffer. Include a positive control (e.g., nocodazole for inhibition) and a negative control (vehicle).

-

-

Assay Procedure:

-

In a 96-well plate, add the tubulin solution to each well.

-

Add the biphenyl compound dilutions or controls to the respective wells.

-

Initiate polymerization by incubating the plate at 37°C.

-

Measure the absorbance at 340 nm at regular intervals using a plate reader.

-

-

Data Analysis:

-

Plot the absorbance versus time to generate polymerization curves.

-

Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the negative control.

-

Inhibition of Key Signaling Pathways

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature of cancer. Biphenyl compounds have been investigated as inhibitors of various kinases, such as p38 MAP kinase and STAT3, which are involved in cell proliferation, survival, and inflammation.[18][19]

In Vitro Kinase Inhibition Assay: These assays measure the ability of a compound to inhibit the activity of a specific kinase. A common format is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[20][21][22][23]

Detailed Protocol: Luminescence-Based Kinase Assay [20][21]

-

Reagent Preparation:

-

Prepare serial dilutions of the biphenyl compound in a suitable buffer.

-

Prepare a reaction mixture containing the target kinase, its specific substrate peptide, and ATP.

-

-

Kinase Reaction:

-

In a 96-well plate, add the biphenyl compound dilutions or controls.

-

Add the kinase to each well and pre-incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate/ATP mixture.

-

Incubate at 30°C for a defined period.

-

-

ADP Detection:

-

Stop the kinase reaction and add a reagent that converts the produced ADP to ATP.

-

Add a detection reagent that uses the newly generated ATP to produce a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Part 2: The Antimicrobial Arsenal of Biphenyls: Combating Pathogenic Threats

The biphenyl scaffold is also a valuable platform for the development of novel antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[15]

Antibacterial Activity

Biphenyl derivatives have demonstrated promising activity against various bacterial pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[15] One of the key mechanisms of their antibacterial action is the disruption of the bacterial cell membrane.[4]

Minimum Inhibitory Concentration (MIC) Assay: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[19][24][25][26] The broth microdilution method is a commonly used technique to determine the MIC.

Step-by-Step Methodology: Broth Microdilution MIC Assay [26]

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard).

-

-

Preparation of Compound Dilutions:

-

Perform a serial two-fold dilution of the biphenyl compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

-

Inoculation and Incubation:

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Antifungal Activity

Biphenyl compounds have also shown significant antifungal activity against a range of fungal pathogens.[16][17] A primary target for many antifungal biphenyls is the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[17][27][28] Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.

Fungal CYP51 Inhibition Assay: This in vitro assay measures the ability of a compound to inhibit the activity of fungal CYP51.[28][29]

Detailed Protocol: Fungal CYP51 Inhibition Assay [29]

-

Reagent Preparation:

-

Use a reconstituted enzyme system containing purified fungal CYP51 and a cytochrome P450 reductase (CPR).

-

Prepare serial dilutions of the biphenyl compound.

-

The substrate is lanosterol, and the cofactor is NADPH.

-

-

Enzyme Reaction:

-

Pre-incubate the enzyme mix (CYP51 and CPR) with the biphenyl compound dilutions.

-

Initiate the reaction by adding lanosterol and NADPH.

-

-

Product Quantification:

-

After a set incubation time, stop the reaction.

-

Quantify the formation of the demethylated product using methods like HPLC or LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Part 3: Visualizing the Mechanisms: Pathways and Workflows

To provide a clearer understanding of the complex biological processes involved, the following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathway Diagram

Caption: Anticancer mechanisms of biphenyl compounds.

Experimental Workflow Diagram

Caption: Workflow for anticancer activity assessment.

Part 4: Quantitative Data Summary

The following tables summarize the biological activities of representative biphenyl compounds from the literature.

Table 1: Anticancer Activity of Selected Biphenyl Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Hydroxylated Biphenyl 11 | Melanoma (A375) | 1.7 ± 0.5 | [8] |

| Hydroxylated Biphenyl 12 | Melanoma (A375) | 2.0 ± 0.7 | [8] |

| Thiazolidine-2,4-dione-biphenyl 10d | Hela | 32.38 ± 1.8 | [30] |

| 2-Cyano-3-(biphenyl-4-yl)acrylamide Derivative 1 | A549 (Lung Cancer) | 2.5 ± 0.3 | [18] |

| 2-Cyano-3-(biphenyl-4-yl)acrylamide Derivative 2 | A549 (Lung Cancer) | 1.8 ± 0.2 | [18] |

Table 2: Antimicrobial Activity of Selected Biphenyl Compounds

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Biphenyl Compound 1 | Bacillus subtilis | 64 | [31] |

| Biphenyl Compound 2 | Aspergillus niger | 64 | [31] |

| Biphenyl Compound 4 | Candida albicans | 16-128 | [31] |

| Biphenyl Compound 5 | Candida albicans | 16-128 | [31] |

| Salvianolic acid B | Vancomycin-resistant Enterococci (VRE) | 7.80–62.25 | [32] |

Conclusion

The biphenyl scaffold continues to be a highly fruitful source of biologically active molecules with diverse mechanisms of action. This guide has provided a detailed overview of their anticancer and antimicrobial properties, supported by step-by-step experimental protocols and visual aids to facilitate a deeper understanding. The versatility of the biphenyl structure, allowing for fine-tuning of its physicochemical properties, ensures its continued prominence in the field of drug discovery and development. For researchers and scientists in this domain, a thorough understanding of the methodologies to probe the mechanisms of these compounds is paramount for the successful translation of promising candidates from the laboratory to the clinic.

References

-

MIC Values [mg/ml] of Compounds 1 – 10 against Five Bacteria and Three Fungi. ResearchGate. Available from: [Link]

-

Anticancer efficacy of biphenyl‐based compounds in published research studies. ResearchGate. Available from: [Link]

-

Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Published November 12, 2024. Available from: [Link]

-

Pisano M, Dettori MA, Fabbri D, et al. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences. 2021;22(11):5687. Available from: [Link]

-

Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. Available from: [Link]

-

Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. PubMed Central. Available from: [Link]

-

Antimicrobial activity (MIC values in mg/mL) of compounds. ResearchGate. Available from: [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PubMed Central. Available from: [Link]

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining. Available from: [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available from: [Link]

-

Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available from: [Link]

-

Pisano M, Dettori MA, Fabbri D, et al. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI. Published May 26, 2021. Available from: [Link]

-

Tubulin Polymerization Assay Kit (Cat. # BK006P). Interchim. Available from: [Link]

-

Table 2 . MIC values of compounds 1 and 2 against bacterial pathogens. ResearchGate. Available from: [Link]

-

Synthesis of substituted biphenyl methylene indolinones as apoptosis inducers and tubulin polymerization inhibitors. ResearchGate. Published August 6, 2025. Available from: [Link]

-

Adamantanyl-Tethered-Biphenylic Compounds Induce Apoptosis in Cancer Cells by Targeting Bcl Homologs. ResearchGate. Available from: [Link]

-

MIC value against Gram-positive bacteria and fungi. The concentration... ResearchGate. Available from: [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available from: [Link]

-

Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available from: [Link]

-

A comprehensive guide to apoptosis detection. Absin. Published July 6, 2025. Available from: [Link]

-

In vitro kinase assay v1. ResearchGate. Published June 27, 2023. Available from: [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Published September 27, 2021. Available from: [Link]

-

Minimal Inhibitory Concentration (MIC). Protocols.io. Published March 14, 2017. Available from: [Link]

-

In vitro kinase assay. Protocols.io. Published May 31, 2024. Available from: [Link]

-

Identification and optimization of biphenyl derivatives as novel tubulin inhibitors targeting colchicine-binding site overcoming multidrug resistance. PubMed. Published January 15, 2022. Available from: [Link]

-

Kinase assays. BMG LABTECH. Published September 1, 2020. Available from: [Link]

-

Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. MDPI. Published January 29, 2023. Available from: [Link]

-

Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. PubMed Central. Available from: [Link]

-

General Protocol for Western Blotting. Bio-Rad. Available from: [Link]

-

The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers. Available from: [Link]

-

CYP51 azole inhibition profiles. Inhibition profiles for 5d (•), 5f... ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. bosterbio.com [bosterbio.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Apoptosis western blot guide | Abcam [abcam.com]

- 7. bio-rad.com [bio-rad.com]

- 8. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. docs.research.missouri.edu [docs.research.missouri.edu]

- 12. protocols.io [protocols.io]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. Identification and optimization of biphenyl derivatives as novel tubulin inhibitors targeting colchicine-binding site overcoming multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. interchim.fr [interchim.fr]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. researchgate.net [researchgate.net]

- 23. bmglabtech.com [bmglabtech.com]

- 24. m.youtube.com [m.youtube.com]

- 25. files.core.ac.uk [files.core.ac.uk]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 28. researchgate.net [researchgate.net]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

An In-depth Technical Guide to Acetylated Biphenyl Acetic Acid Derivatives: Synthesis, Mechanism, and Therapeutic Potential

An Introduction to the Ambiguity of "4-biphenyl-3'-acetyl-acetic acid" and the Focus of this Guide

The specific compound "this compound" does not correspond to a readily identifiable, well-documented substance in the scientific literature. However, its nomenclature suggests a derivative of biphenyl acetic acid, a scaffold of significant interest in medicinal chemistry. This guide, therefore, provides a comprehensive technical overview of a closely related and structurally representative molecule: 3'-Acetyl-biphenyl-3-acetic acid (CAS 886363-13-9).[1] To provide a thorough context, we will also delve into the discovery and history of its parent compound, 4-biphenylacetic acid (also known as Felbinac), a widely recognized non-steroidal anti-inflammatory drug (NSAID).[2]

This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, mechanism of action, and potential therapeutic applications of this class of compounds.

Part 1: The Biphenyl Acetic Acid Scaffold: A Cornerstone of Anti-inflammatory Drug Discovery

The biphenyl acetic acid core is a privileged scaffold in medicinal chemistry, primarily due to its role in the development of NSAIDs.[3][4] These compounds have been extensively studied for their analgesic, anti-inflammatory, and antipyretic properties.[3]

Felbinac (4-Biphenylacetic Acid): A Historical Perspective

Felbinac is a key representative of this class and serves as an active metabolite of the pro-drug fenbufen.[2] Its utility as a topical anti-inflammatory agent for treating conditions like osteoarthritis and soft tissue injuries has been well-established.[3] The discovery and development of Felbinac and other biphenyl acetic acid derivatives were driven by the need for effective pain and inflammation management. These compounds exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][6]

Part 2: Synthesis and Chemical Properties of 3'-Acetyl-biphenyl-3-acetic acid

The synthesis of biphenyl acetic acid derivatives can be achieved through various organic chemistry reactions, with the Suzuki-Miyaura cross-coupling and Friedel-Crafts acylation being common strategies.[7][8]

General Synthetic Approach

A plausible synthetic route to 3'-Acetyl-biphenyl-3-acetic acid would involve a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction would couple a boronic acid derivative of one phenyl ring with a halogenated derivative of the other.

Detailed Experimental Protocol: Synthesis of 3'-Acetyl-biphenyl-3-acetic acid

The following is a representative, step-by-step protocol for the synthesis of 3'-Acetyl-biphenyl-3-acetic acid, adapted from established methodologies for similar biphenyl derivatives.

Step 1: Suzuki-Miyaura Cross-Coupling

-

Reactants:

-

(3-Acetylphenyl)boronic acid

-

Methyl 2-(3-bromophenyl)acetate

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane and water)

-

-

Procedure:

-

To a solution of methyl 2-(3-bromophenyl)acetate in a 4:1 mixture of 1,4-dioxane and water, add (3-acetylphenyl)boronic acid and potassium carbonate.

-

De-gas the mixture with an inert gas (e.g., argon or nitrogen).

-

Add the palladium catalyst.

-

Heat the reaction mixture at 80-90°C for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 2-(3'-acetyl-[1,1'-biphenyl]-3-yl)acetate.

-

Step 2: Hydrolysis of the Ester

-

Reactants:

-

Crude methyl 2-(3'-acetyl-[1,1'-biphenyl]-3-yl)acetate

-

Base (e.g., Lithium hydroxide or Sodium hydroxide)

-

Solvent (e.g., Tetrahydrofuran and water)

-

-

Procedure:

-

Dissolve the crude ester in a mixture of tetrahydrofuran and water.

-

Add the base and stir the mixture at room temperature for 4-6 hours.

-

Monitor the hydrolysis by TLC.

-

Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 3'-Acetyl-biphenyl-3-acetic acid.

-

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2-(3'-acetyl-[1,1'-biphenyl]-3-yl)acetic acid[1] |

| CAS Number | 886363-13-9[1] |

| Molecular Formula | C₁₆H₁₄O₃[1] |

| Molecular Weight | 254.29 g/mol [1] |

| Appearance | Likely an off-white or pale yellow solid |

| Purity | >95% (commercially available)[1] |

Part 3: Mechanistic Insights and Biological Activity

The primary mechanism of action for biphenyl acetic acid derivatives as NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5]

-

COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[5]

-

COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation.[5]

By inhibiting COX enzymes, particularly COX-2, these drugs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms. The acetyl group on the biphenyl scaffold may influence the compound's binding affinity and selectivity for the COX isoenzymes.[9]

Signaling Pathway Diagram

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by 3'-Acetyl-biphenyl-3-acetic acid.

Part 4: Experimental Protocols for Characterization

Accurate characterization of the synthesized 3'-Acetyl-biphenyl-3-acetic acid is crucial for confirming its identity and purity.

Analytical Workflow

Caption: Analytical Workflow for the Characterization of 3'-Acetyl-biphenyl-3-acetic acid.

Detailed Methodologies

1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 254 nm.

-

Procedure:

-

Dissolve a small sample of the compound in the mobile phase.

-

Inject the sample into the HPLC system.

-

Run the gradient program to elute the compound.

-

Analyze the resulting chromatogram to determine the retention time and calculate the purity based on the peak area.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the compound.

-

Spectrometer: 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Experiments: ¹H NMR and ¹³C NMR.

-

Procedure:

-

Dissolve the sample in the deuterated solvent.

-

Acquire the ¹H and ¹³C NMR spectra.

-